4-Acetamido-2-methylbenzonitrile
Overview
Description
4-Acetamido-2-methylbenzonitrile: is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . . This compound is characterized by the presence of an acetamido group and a nitrile group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research .
Scientific Research Applications
4-Acetamido-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 4-Acetamido-2-methylbenzonitrile are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound can be prepared by the solvent-free n-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst .
Biochemical Pathways
It may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .
Result of Action
As research progresses, more information about these effects will likely become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . The compound’s efficacy may also be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Biochemical Analysis
Biochemical Properties
4-Acetamido-2-methylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can be involved in the N-acetylation process, where it acts as a substrate for acetyltransferase enzymes. These interactions are crucial for the formation of acetylated derivatives, which are important in various metabolic pathways .
Cellular Effects
This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it may inhibit certain proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and cytochrome P450s, which play key roles in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an important aspect of its biochemical profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamido-2-methylbenzonitrile can be synthesized through the N-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process . The reaction conditions involve heating the reactants to a temperature range of 161-164°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-methylbenzonitrile undergoes various chemical reactions, including:
Hydrolysis: Acid hydrolysis of this compound can lead to the formation of 2-nitro-4-aminotoluene .
Substitution Reactions: The compound can participate in substitution reactions where the acetamido or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of strong acids such as hydrochloric acid or sulfuric acid under elevated temperatures.
Substitution Reactions: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and nucleophiles.
Major Products:
2-Nitro-4-aminotoluene: Formed through acid hydrolysis.
Substituted Derivatives: Depending on the reagents used in substitution reactions.
Comparison with Similar Compounds
- 4-Acetamido-2-methylnitrobenzene
- 4-Cyano-3-methylacetanilide
- N-(4-Cyano-3-methylphenyl)acetamide
Comparison: 4-Acetamido-2-methylbenzonitrile is unique due to its specific combination of functional groups (acetamido and nitrile) attached to a benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds . For example, the presence of the nitrile group makes it more reactive in substitution reactions compared to compounds lacking this group .
Properties
IUPAC Name |
N-(4-cyano-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCREJLHAPEANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372027 | |
Record name | 4-Acetamido-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321162-59-8 | |
Record name | 4-Acetamido-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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